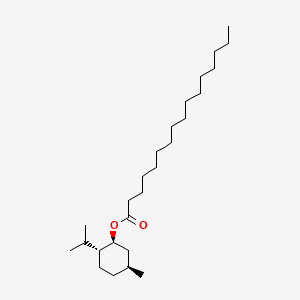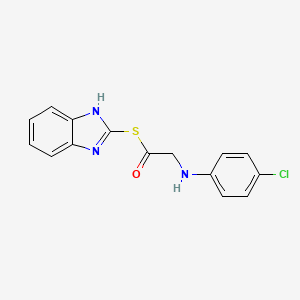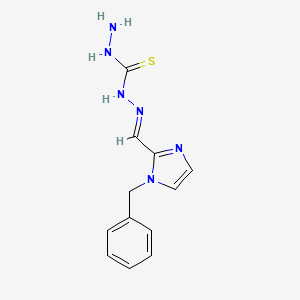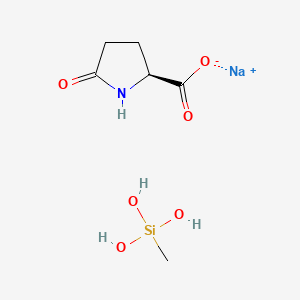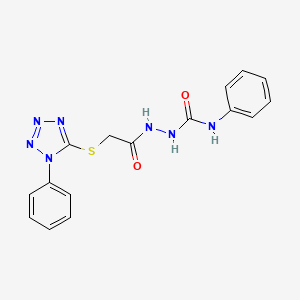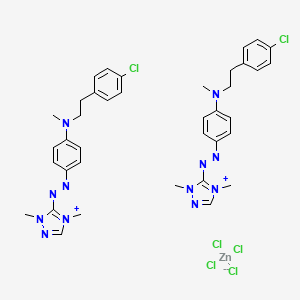
Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) is a complex organic compound featuring a triazolium core with azo linkages and a tetrachlorozincate counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) typically involves multiple steps:
Formation of the Azo Compound: The initial step involves the diazotization of 4-(((4-chlorobenzyl)methyl)methylamino)aniline followed by coupling with 1,4-dimethyl-1H-1,2,4-triazole to form the azo compound.
Quaternization: The azo compound is then quaternized using methyl iodide to introduce the triazolium moiety.
Ion Exchange: Finally, the quaternized product undergoes ion exchange with zinc chloride to form the tetrachlorozincate salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for diazotization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
Oxidation: The azo linkages in the compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or dyes.
作用機序
The mechanism of action of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The azo linkages and triazolium core could also play a role in its interaction with biological targets, potentially disrupting cellular processes.
類似化合物との比較
Similar Compounds
- Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) dichlorozincate(2-)
- Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachloroferrate(2-)
Uniqueness
The uniqueness of Bis(5-((4-(((4-chlorobenzyl)methyl)methylamino)phenyl)azo)-1,4-dimethyl-1H-1,2,4-triazolium) tetrachlorozincate(2-) lies in its specific combination of functional groups and counterions, which confer distinct chemical and physical properties. This makes it particularly suitable for specialized applications in various scientific and industrial fields.
特性
CAS番号 |
85392-73-0 |
|---|---|
分子式 |
C38H44Cl6N12Zn |
分子量 |
946.9 g/mol |
IUPAC名 |
N-[2-(4-chlorophenyl)ethyl]-4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-methylaniline;tetrachlorozinc(2-) |
InChI |
InChI=1S/2C19H22ClN6.4ClH.Zn/c2*1-24(13-12-15-4-6-16(20)7-5-15)18-10-8-17(9-11-18)22-23-19-25(2)14-21-26(19)3;;;;;/h2*4-11,14H,12-13H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChIキー |
DYHKJQPFMIGXSO-UHFFFAOYSA-J |
正規SMILES |
CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CCC3=CC=C(C=C3)Cl.CN1C(=[N+](C=N1)C)N=NC2=CC=C(C=C2)N(C)CCC3=CC=C(C=C3)Cl.Cl[Zn-2](Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


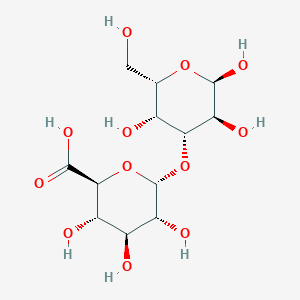
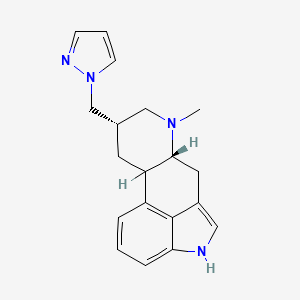

![1-[3-(methylamino)propoxy]-6H-benzo[b][1]benzothiepin-5-one;oxalic acid](/img/structure/B12738419.png)
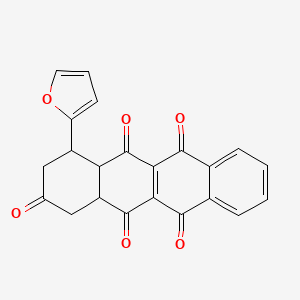

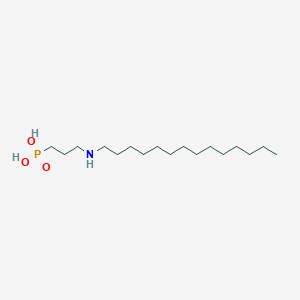
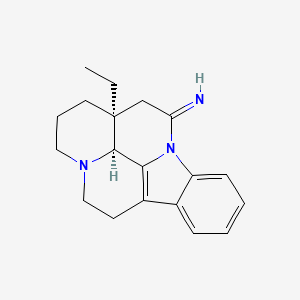
![2-[(1E,3E)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)penta-1,3-dienyl]benzonitrile](/img/structure/B12738455.png)
